
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . The reaction conditions are mild, and the compounds are obtained regiospecifically and in very good yields .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes, including the use of palladium-catalyzed coupling reactions and cyclocondensation reactions . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce new substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and palladium catalysts for coupling reactions . The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the aryl hydrocarbon receptor, suppressing osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 3(5)-substituted pyrazoles
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
4-acetyl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-8-9(2)6(5)7(11)12/h3H,1-2H3,(H,11,12) |
Clave InChI |
WUJNIINWSWNUJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N(N=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


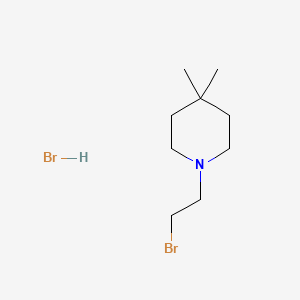
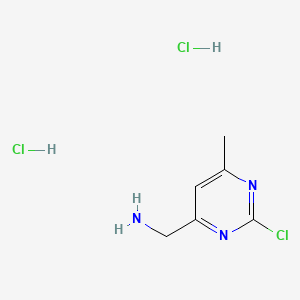
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
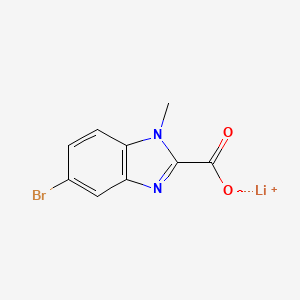
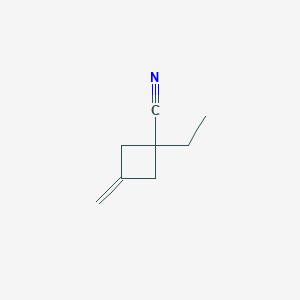
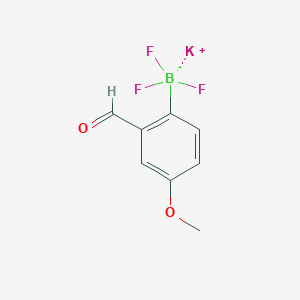
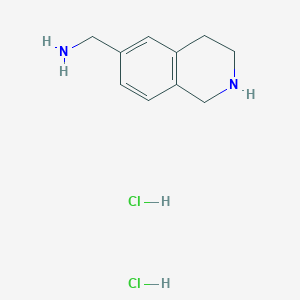
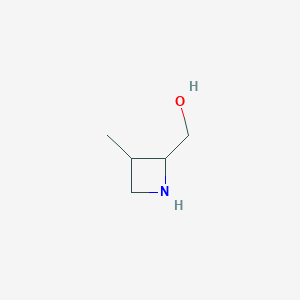
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13467771.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
